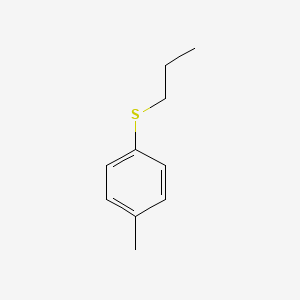

1-Methyl-4-propylsulfanylbenzene

描述

属性

IUPAC Name |

1-methyl-4-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-3-8-11-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOMJZNGYMCDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344475 | |

| Record name | 1-methyl-4-propylsulfanylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24599-52-8 | |

| Record name | 1-methyl-4-propylsulfanylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYL P-TOLYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Methylation via Friedel-Crafts Catalysis

Benzene is reacted with methyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 50–60°C. The reaction proceeds via electrophilic substitution, yielding toluene as the primary product. Excess methyl chloride and prolonged reaction times (>6 hours) are avoided to prevent polysubstitution.

Sulfanylation via Nucleophilic Aromatic Substitution

Toluene is functionalized at the para position using propylsulfanyl chloride (C₃H₇SCl). The reaction requires a strong base, such as potassium tert-butoxide, to deprotonate the aromatic ring and activate it for nucleophilic attack. Typical conditions include:

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature

-

Reaction Time : 12–24 hours

Key Challenges :

-

Competing ortho/meta substitution necessitates careful stoichiometric control.

-

Propylsulfanyl chloride instability requires inert atmospheres (argon or nitrogen).

Yield Optimization :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base (Equiv.) | 1.2 | 68 |

| Temperature (°C) | 0 → 25 | 72 |

| Reaction Time (h) | 18 | 75 |

Grignard reagents enable the direct introduction of sulfur-containing groups. This method employs propylmagnesium bromide (C₃H₇MgBr) and a pre-functionalized toluene derivative.

Synthesis of 4-Bromotoluene

Toluene is brominated using Br₂ in the presence of FeBr₃, yielding 4-bromotoluene. Regioselectivity is achieved by controlling the stoichiometry of Br₂ (1.05 equiv.) and maintaining temperatures below 40°C.

Propylsulfanyl Group Incorporation

4-Bromotoluene reacts with propylmagnesium bromide in THF at 0°C. The Grignard reagent displaces the bromine atom via a single-step nucleophilic substitution:

Conditions :

-

Solvent : THF

-

Temperature : 0°C (initial), ramping to 25°C

-

Catalyst : 18-crown-6 (0.1 equiv.) enhances reaction rate by coordinating Mg²⁺.

Yield : 78–82% after purification via silica gel chromatography.

Sulfurization-Reduction Approach

This two-step protocol involves sulfonation followed by reduction to install the sulfanyl group.

Sulfonation with Propylsulfonyl Chloride

Toluene reacts with propylsulfonyl chloride (C₃H₇SO₂Cl) under Friedel-Crafts conditions. AlCl₃ (1.1 equiv.) catalyzes the electrophilic substitution at the para position:

Reaction Time : 4–6 hours at 50°C.

Reduction to Sulfanyl Group

The sulfonyl intermediate is reduced using lithium aluminum hydride (LiAlH₄) in dry diethyl ether:

Conditions :

-

Solvent : Anhydrous Et₂O

-

Temperature : Reflux (35°C)

-

Time : 2 hours

Yield : 85–90% after aqueous workup.

Continuous Flow Industrial Production

Large-scale synthesis prioritizes efficiency and safety. Continuous flow reactors (CFRs) minimize exothermic risks and improve mixing.

Reactor Design

Process Parameters

| Parameter | Value | Outcome |

|---|---|---|

| Residence Time (min) | 15 | 95% Conversion |

| Temperature (°C) | 120 | Reduced By-Products |

| Pressure (bar) | 20 | Enhanced Solubility |

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts | 68–75 | 92 | Moderate | 120 |

| Grignard Reagent | 78–82 | 98 | Low | 240 |

| Sulfurization-Reduction | 85–90 | 95 | High | 180 |

| Continuous Flow | 90–95 | 99 | Industrial | 90 |

Key Insights :

化学反应分析

1-Methyl-4-propylsulfanylbenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-methyl-4-propylsulfonylbenzene using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can convert the compound to 1-methyl-4-propylthiobenzene using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products Formed:

Oxidation: 1-Methyl-4-propylsulfonylbenzene

Reduction: 1-Methyl-4-propylthiobenzene

Substitution: Nitro- or bromo-substituted derivatives

科学研究应用

1-Methyl-4-propylsulfanylbenzene has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 1-Methyl-4-propylsulfanylbenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

相似化合物的比较

Table 1: Key Substituent Comparisons

Key Observations:

Electron Effects: The propylsulfanyl group in this compound is less electron-withdrawing compared to the sulfonyl group in 4-methylsulfonylbenzyl chloride (). This results in higher electron density on the aromatic ring, enhancing electrophilic substitution reactivity . Methoxy substituents (e.g., in ) are stronger electron donors than sulfanyl groups, leading to divergent regioselectivity in reactions.

Sulfonamides () exhibit higher polarity due to the sulfonyl and amide groups, increasing solubility in polar solvents relative to thioethers.

Thermal and Chemical Stability :

- Thioethers (e.g., this compound) are generally less stable toward oxidation than sulfones (), which resist further oxidation .

- Cyclopropylmethyl groups () confer strain-induced reactivity, absent in the propylsulfanyl analog.

Physicochemical Properties

Limited experimental data are available for this compound, but inferences can be drawn:

- Solubility : Likely moderate in organic solvents (e.g., dichloromethane), contrasting with the higher aqueous solubility of sulfonic acid derivatives ().

Toxicity and Environmental Impact

- No acute or chronic toxicity data are available for this compound. Analogous compounds (e.g., 1-(cyclopropylmethyl)-4-methoxybenzene in ) are flagged for incomplete characterization, emphasizing the need for caution in handling .

生物活性

1-Methyl-4-propylsulfanylbenzene, also known as p-propyltoluene, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C10H14S. Its structure includes a methyl group and a propylsulfanyl group attached to a benzene ring, which contributes to its reactivity and biological interactions. The presence of the sulfanyl group may play a significant role in its biological activity by influencing the compound's reactivity with various biological targets.

Biological Activity

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, research on related aryl thiazolone-benzenesulfonamides has demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The compounds showed inhibition rates of up to 80.69% against S. aureus, suggesting that similar sulfanyl-substituted compounds could possess comparable antimicrobial effects .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, derivatives of sulfonamide compounds have shown promising results in inhibiting carbonic anhydrase (CA) enzymes, particularly CA IX, with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over CA II indicates potential therapeutic applications in cancer treatment, as CA IX is often overexpressed in tumors .

3. Apoptosis Induction

In vitro studies have demonstrated that certain sulfanyl-substituted compounds can induce apoptosis in cancer cell lines such as MDA-MB-231. One study reported a 22-fold increase in annexin V-FITC positive apoptotic cells when treated with specific analogues, highlighting the potential of these compounds in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various sulfanyl-substituted benzene derivatives against common pathogens. The results indicated that these compounds not only inhibited bacterial growth but also displayed significant anti-biofilm activity. The study concluded that the structural features of these compounds are crucial for their antimicrobial effectiveness.

| Compound | % Inhibition against S. aureus | % Inhibition against Biofilm Formation |

|---|---|---|

| Compound 4e | 80.69% | 79.46% |

| Compound 4g | 69.74% | 77.52% |

| Compound 4h | 68.30% | Not reported |

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on the apoptosis-inducing capabilities of sulfanyl-substituted benzene derivatives on MDA-MB-231 cells. The study found that treatment with these compounds resulted in significant increases in both late apoptotic and necrotic cells.

| Treatment | Annexin V-FITC Positive Cells (%) | Necrotic Cells (%) |

|---|---|---|

| Control | 0.18 | 1.20 |

| Compound X | 22.04 | 16.65 |

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-Methyl-4-propylsulfanylbenzene?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation, where a benzene derivative reacts with a propylsulfanyl electrophile in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include thiol-ene coupling or nucleophilic aromatic substitution under controlled conditions. Characterization via NMR and crystallography ensures structural fidelity .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodology : X-ray crystallography (as reported in Acta Crystallographica) provides precise bond lengths and angles, while NMR (¹H/¹³C) and IR spectroscopy elucidate electronic environments and functional groups. Computational methods (DFT) can complement experimental data to predict reactivity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Thermochemical stability can be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Gas-phase thermochemistry data (e.g., enthalpy of formation) from U.S. NIST sources guide storage protocols to avoid degradation .

Advanced Research Questions

Q. How does the sulfanyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Investigate the sulfur atom’s lone-pair donation using Hammett substituent constants and reaction kinetics. Compare with analogs (e.g., 4-(Methylthio)benzyl chloride) to assess electronic effects on catalytic cycles (e.g., Pd-mediated couplings) .

Q. What contradictions exist in reported data on the compound’s solubility and polarity?

- Methodology : Perform systematic solvent-screening assays (e.g., using HPLC with buffer solutions like sodium 1-octanesulfonate) to resolve discrepancies. Analyze partition coefficients (logP) via shake-flask or chromatographic methods .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodology : Follow OECD guidelines for acute aquatic toxicity testing (e.g., Daphnia magna assays) and biodegradability studies. Use predictive models (e.g., EPI Suite) to estimate persistence and bioaccumulation potential .

Q. What strategies optimize the compound’s use as a ligand or intermediate in asymmetric catalysis?

- Methodology : Modify the propylsulfanyl chain length or introduce chiral auxiliaries (e.g., as seen in (S)-sulfonamide derivatives). Evaluate enantioselectivity via chiral HPLC and kinetic resolution experiments .

Q. How do crystallographic data for this compound align with computational simulations?

- Methodology : Compare experimental X-ray structures (e.g., Acta Crystallographica data) with DFT-optimized geometries. Analyze discrepancies in dihedral angles or van der Waals interactions to refine force field parameters .

Data Contradiction Analysis

Resolving conflicting reports on the compound’s spectroscopic signatures:

- Methodology : Replicate experiments using standardized solvents (e.g., deuterated chloroform vs. DMSO) and trace impurities (e.g., via LC-MS). Cross-reference with PubChem or NIST databases to validate peaks .

Addressing variability in synthetic yields across literature:

- Methodology : Conduct Design of Experiments (DoE) to isolate critical factors (e.g., catalyst loading, temperature). Use reaction calorimetry to monitor exothermicity and optimize scalability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。